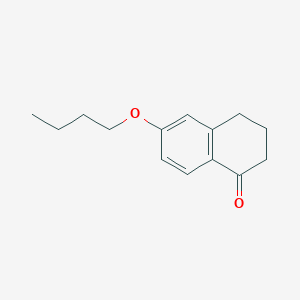

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one

Beschreibung

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one is a derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, characterized by a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 6-position. The butoxy group introduces steric bulk and lipophilicity, which may influence bioavailability, metabolic stability, and receptor binding compared to shorter-chain or aromatic substituents.

Eigenschaften

IUPAC Name |

6-butoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-9-16-12-7-8-13-11(10-12)5-4-6-14(13)15/h7-8,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHSDISKXGDKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517148 | |

| Record name | 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28945-95-1 | |

| Record name | 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one (CAS No. 28945-95-1) is a synthetic compound belonging to the naphthalenone class, characterized by its unique chemical structure that includes a butoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

- Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation. The mechanism likely involves modulation of signaling pathways associated with inflammatory responses.

- Neuroprotective Potential : Similar naphthalenones have been investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from apoptosis.

Mechanistic Studies

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, related compounds have demonstrated the ability to interact with various molecular targets:

- Enzyme Inhibition : Some studies indicate that naphthalenones can inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : There is evidence suggesting interaction with neurotransmitter receptors, which could explain potential neuroprotective effects.

Case Studies

- In Vitro Studies : In vitro assays conducted on cell lines exposed to oxidative stress revealed that this compound significantly reduced cell death and improved cell viability compared to controls.

- Animal Models : In vivo studies using rodent models have shown promising results regarding the anti-inflammatory effects of this compound. Dosing at various concentrations resulted in decreased levels of inflammatory markers in serum samples.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

One of the primary applications of 6-butoxy-3,4-dihydronaphthalen-1(2H)-one is as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for synthesizing various derivatives that may possess enhanced biological activities or novel properties. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, allowing for the introduction of different functional groups into its structure.

Synthetic Routes

The synthesis typically involves introducing the butoxy group into the naphthalenone structure. Common methods include the reaction of 3,4-dihydronaphthalen-1(2H)-one with butanol in the presence of an acid catalyst. This reaction can be performed under mild conditions and yields the desired product efficiently.

Biological Applications

Enzyme-Catalyzed Reactions

this compound has been utilized in studies focusing on enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for investigating biochemical processes and potential therapeutic targets.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit various biological activities, including antibacterial and anticancer properties. For instance, similar naphthalenone derivatives have shown promising antibacterial effects against multidrug-resistant strains like MRSA by targeting bacterial cell division proteins. Additionally, some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential anticancer activity.

To provide insight into the biological activity of this compound relative to similar compounds, the following table summarizes key findings:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one | Antibacterial and anticancer | Enzyme inhibition |

| 6-(ethylamino)-3,4-dihydronaphthalen-1(2H)-one | Cytotoxicity against cancer cells | Receptor binding |

| 6-(propylamino)-3,4-dihydronaphthalen-1(2H)-one | Anti-inflammatory | COX inhibition |

Case Studies and Research Findings

Several studies have explored the biological activity of naphthalenone derivatives similar to this compound:

- Antibacterial Activity : Research indicates that structurally related compounds can inhibit bacterial growth by interfering with essential cellular processes.

- Enzyme Inhibition : Some naphthalene derivatives have been identified as effective inhibitors of cyclooxygenase enzymes involved in inflammation pathways.

- Cytotoxicity Studies : Derivatives have shown selective cytotoxic effects against various cancer cell lines, highlighting their potential as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Methoxy-Substituted Derivatives

- 7-Methoxy-DHN (Compound 5 in ): Synthesized via Lewis acid catalysis with a 48% yield. However, shorter chains like methoxy may reduce lipophilicity compared to butoxy derivatives, affecting membrane permeability .

- 6-Methoxy-2-phenyl-DHN () : Exhibits antineoplastic and antiviral properties, highlighting the role of substituent position (6 vs. 7) in modulating activity .

Benzyloxy-Substituted Derivatives

- Benzyloxy-DHN (7a-c in ) : Benzyloxy groups (e.g., 7a: R = benzyl) introduce aromaticity, enabling π-π stacking interactions with target proteins. These derivatives showed moderate anti-neuroinflammatory activity, but the rigid benzyl group may limit conformational flexibility compared to the linear butoxy chain .

Hydroxy-Substituted Derivatives

- 4,6,8-Trihydroxy-DHN (Compound 9 in ) : Hydroxyl groups facilitate hydrogen bonding but reduce lipophilicity. Such derivatives are less likely to penetrate the blood-brain barrier, limiting their utility in neuroinflammatory applications .

- 6-Hydroxy-DHN () : Used as an intermediate in synthesis but lacks therapeutic activity due to rapid metabolism .

Acetyl/Benzoyl-Substituted Derivatives

- 6-Benzoyl-DHN (2b in ) : The benzoyl group introduces steric hindrance and aromaticity, which may enhance selectivity for specific targets .

Aryl-Substituted Derivatives

- 6-Phenyl-DHN (Compound 4 in ) : Synthesized via Suzuki coupling (75% yield). Aromatic substituents improve stability and binding affinity but may increase toxicity .

Physicochemical and Structural Comparisons

Key Research Findings

- Anti-Inflammatory Activity : Methoxy and benzyloxy derivatives (e.g., 6m in ) show potent NF-κB inhibition (IC₅₀ < 10 µM), with low cytotoxicity in microglial cells .

- Antimicrobial and Anticancer Effects : Hydroxy and acetylated derivatives (e.g., ) display moderate activity against pathogens and cancer cells, but therapeutic windows are narrow .

- Neuroinflammatory Specificity : Longer alkoxy chains (e.g., butoxy) may enhance blood-brain barrier penetration compared to polar hydroxy or methoxy groups .

Q & A

Q. What are the common synthetic routes for 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one?

The compound is typically synthesized via Claisen-Schmidt condensation , where a substituted aldehyde reacts with a ketone intermediate (e.g., 3,4-dihydronaphthalen-1(2H)-one derivatives) under basic conditions. For example:

- Methodology : Dissolve the ketone (e.g., 7-bromo-3,4-dihydronaphthalen-1(2H)-one) and an aldehyde (e.g., butoxy-substituted benzaldehyde) in methanol, add NaOH (25%) dropwise, and stir at room temperature. Monitor via TLC .

- Optimization : Adjust reaction time (4–6 hours) and molar ratios (1:1.5 ketone:aldehyde) to improve yield. Post-reaction, purify using silica gel column chromatography (petroleum ether/ethyl acetate) .

Q. How is the compound characterized structurally?

- X-ray crystallography : Resolve crystal structures using SHELXL for refinement. Key parameters include bond lengths (e.g., C=C at ~1.35 Å) and torsion angles (e.g., ~175° for stereoisomer confirmation) .

- Spectroscopy : Confirm functional groups via FT-IR (C=O stretch at ~1680 cm⁻¹) and NMR (δ 1.4–1.6 ppm for butoxy CH₂ groups) .

Q. What safety protocols are critical during synthesis?

- Use silane-treated glassware to prevent analyte adsorption .

- Handle hazardous intermediates (e.g., brominated precursors) in fume hoods with PPE. Follow protocols for silane deactivation (5% DMDCS in toluene) .

Advanced Research Questions

Q. How do substituents influence the compound’s biological activity?

- Substituent effects : Bromo or methoxy groups enhance hydrophobic interactions and metabolic stability. For example:

- Structure-activity relationship (SAR) : Use docking studies (e.g., AutoDock Vina) to compare interactions with targets like ACE or kinase enzymes .

Q. How can structural discrepancies in crystallographic data be resolved?

Q. What analytical methods quantify trace impurities in the compound?

Q. How is computational modeling applied to predict bioactivity?

- Molecular docking : Simulate binding to ACE (PDB: 1O86) using AutoDock. Prioritize compounds with hydrogen bonds to Zn²⁺ in the active site .

- ADMET prediction : Use SwissADME to assess logP (~3.5) and BBB permeability, critical for CNS-targeted derivatives .

Data Contradiction Analysis

Q. Why do similar dihydronaphthalenone derivatives exhibit divergent bioactivities?

Q. How to address inconsistencies in pharmacological data across studies?

- Experimental variables : Control solvent polarity (e.g., DMSO vs. methanol) to minimize aggregation artifacts .

- Standardization : Use NIST-certified reference materials (e.g., 6-hydroxy-2-tetralone) for bioassay calibration .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.